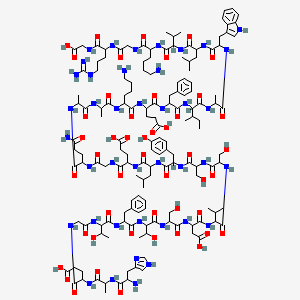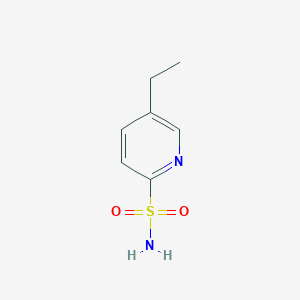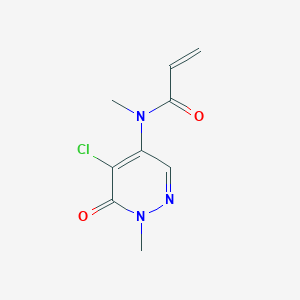
8-Chloro-6-fluoroquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-fluoroquinazolin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-amino-5-chloro-3-fluorobenzonitrile with formamide under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or a similar reagent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-fluoroquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions may involve the use of bases or acids to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinazoline derivatives with altered oxidation states .
Scientific Research Applications
Chemistry: In chemistry, 8-Chloro-6-fluoroquinazolin-4-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It has been studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor. Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable compound for various industrial applications .
Mechanism of Action
The mechanism of action of 8-Chloro-6-fluoroquinazolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit the activity of enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Receptors: It can bind to specific receptors on the cell surface, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
6-Fluoroquinazolin-4-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
8-Chloroquinazolin-4-amine: Lacks the fluorine atom, which may alter its chemical properties and interactions with biological targets.
6-Chloro-8-fluoroquinazolin-4-amine: Similar structure but with different positioning of chlorine and fluorine atoms, leading to different reactivity and biological effects.
Uniqueness: 8-Chloro-6-fluoroquinazolin-4-amine is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination of halogens can enhance its reactivity and allow for the design of molecules with specific properties. The compound’s unique structure also enables it to interact with a wide range of biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5ClFN3 |
|---|---|
Molecular Weight |
197.60 g/mol |
IUPAC Name |
8-chloro-6-fluoroquinazolin-4-amine |
InChI |
InChI=1S/C8H5ClFN3/c9-6-2-4(10)1-5-7(6)12-3-13-8(5)11/h1-3H,(H2,11,12,13) |
InChI Key |
ALMFSDISNXUEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13654944.png)

![2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde](/img/structure/B13654948.png)





